Home > Products > Screening Compounds P93537 > Roginolisib hemifumarate
Roginolisib hemifumarate -

Roginolisib hemifumarate

Catalog Number: EVT-12060502
CAS Number:
Molecular Formula: C30H31FN4O9S
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Roginolisib hemifumarate is a novel small molecule compound classified as a phosphatidylinositol 3-kinase delta inhibitor. It is primarily developed for treating various malignancies, particularly those with dysregulated PI3K/Akt/mTOR signaling pathways. The compound is recognized for its unique allosteric modulation of the PI3K delta isoform, which enhances its selectivity and potentially reduces side effects compared to earlier generation inhibitors .

Source

Roginolisib was developed by iOnctura and is currently undergoing clinical trials for indications including hematologic neoplasms and solid tumors such as uveal melanoma and chronic lymphocytic leukemia. The compound has received orphan drug designation in the United States, reflecting its significance in treating rare diseases .

Classification
  • Type: Small molecule drug
  • Target: Phosphatidylinositol 3-kinase delta
  • Therapeutic Areas: Hematologic malignancies, solid tumors
  • Current Phase: Phase 2 clinical trials .
Synthesis Analysis

Methods

The synthesis of Roginolisib involves a multi-step chemical process that includes the formation of the thiochromeno-pyrazole core structure, followed by the introduction of functional groups such as fluorine and morpholine moieties. The hemifumarate salt form is often utilized to enhance solubility and bioavailability.

Technical Details

The synthesis typically employs standard organic chemistry techniques, including:

  • Reflux reactions for cyclization steps.
  • Purification methods such as recrystallization and chromatography to isolate the desired product.
  • Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure

Roginolisib has a complex molecular structure characterized by the following features:

  • Molecular Formula: C26H27FN4O5S
  • Molecular Weight: 526.58 g/mol
  • IUPAC Name: 6-fluoro-1-{4-[(morpholin-4-yl)methyl]phenyl}-3-(morpholine-4-carbonyl)-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione .

Data

The compound's structural data can be summarized as follows:

  • CAS Registry Number: 1305267-37-1
  • InChI Key: NFHSJYKXENYICE-UHFFFAOYSA-N
    This data aids in identifying the compound in various chemical databases and literature.
Chemical Reactions Analysis

Reactions

Roginolisib participates in several chemical reactions typical of small molecule drugs, including:

  • Nucleophilic substitutions at the carbonyl groups.
  • Cyclization reactions that form its unique thiochromeno-pyrazole framework.

Technical Details

The reactions are generally carried out under controlled conditions to optimize yield and minimize by-products. High-performance liquid chromatography is often employed to monitor reaction progress and purity .

Mechanism of Action

Process

Roginolisib functions as an allosteric modulator of phosphatidylinositol 3-kinase delta. By binding to a site distinct from the active site, it alters the enzyme's conformation, leading to reduced kinase activity. This modulation inhibits downstream signaling pathways involved in cell proliferation and survival, making it effective against cancers characterized by aberrant PI3K signaling.

Data

Preclinical studies indicate that Roginolisib's selectivity for PI3K delta over other isoforms may contribute to its favorable safety profile, with lower incidence rates of traditional side effects associated with non-selective inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Enhanced in its hemifumarate salt form compared to its free base.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels, which is crucial for oral formulations.

Relevant Data or Analyses

Studies have shown that both free-base and hemifumarate forms exhibit similar pharmacokinetic profiles, suggesting that the salt form does not significantly alter the drug's absorption characteristics .

Applications

Roginolisib is being investigated primarily for its potential applications in oncology:

  • Treatment of hematologic malignancies such as chronic lymphocytic leukemia.
  • Management of solid tumors including uveal melanoma.
    Clinical trials are ongoing to evaluate its efficacy and safety across various cancer types, with promising early results indicating it may provide a therapeutic option for patients with limited treatment alternatives .

Properties

Product Name

Roginolisib hemifumarate

IUPAC Name

(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H31FN4O9S

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ORQYIFOBUOKQGH-WLHGVMLRSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.